molecular formula C16H21NO4 B2629619 Diethyl 2-[(3,5-dimethylanilino)methylene]malonate CAS No. 93514-80-8

Diethyl 2-[(3,5-dimethylanilino)methylene]malonate

Cat. No. B2629619
CAS RN: 93514-80-8
M. Wt: 291.347
InChI Key: MYLRFOWSCHTAEH-UHFFFAOYSA-N
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Description

Diethyl 2-[(3,5-dimethylanilino)methylene]malonate is a chemical compound with the formula C16H21NO4 . It contains a total of 42 atoms, including 21 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The molecule contains a total of 42 bonds, including 21 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aromatic secondary amine .


Molecular Structure Analysis

The molecular structure of Diethyl 2-[(3,5-dimethylanilino)methylene]malonate is characterized by a total of 42 bonds. There are 21 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aromatic secondary amine .

Scientific Research Applications

Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones

This compound has been utilized in the synthesis of complex heterocyclic structures, such as Dibenzo[b,h][1,6]naphthyridin-5,6-diones, which are significant due to their presence in alkaloids of the Rutaceae family. The synthesis involves the reaction of diethyl malonate derivatives with anilines under specific conditions to derive quinolinone derivatives, serving as precursors to pyrano alkaloids (Sekar & Prasad, 1999).

Advanced Synthesis Techniques

A study demonstrated a rapid room temperature liquid phase synthesis of a similar compound, Diethyl 2-((4-nitroanilino)methylene)malonate, which acts as a precursor in synthesizing quinoline derivatives with various biological activities. This method offers an efficient alternative for industrial-scale production, highlighting the compound's role in facilitating accessible and scalable syntheses of biologically active molecules (Valle et al., 2018).

Supramolecular Architecture

Research into diethyl malonate derivatives has also extended into the study of hydrogen bonding and its effect on supramolecular architecture. Diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates have been analyzed for their crystal structures, revealing significant insights into how intramolecular and intermolecular hydrogen bonding influences molecular packing. This work aids in understanding the structural aspects of these compounds and their potential applications in designing molecular assemblies (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).

properties

IUPAC Name

diethyl 2-[(3,5-dimethylanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-5-20-15(18)14(16(19)21-6-2)10-17-13-8-11(3)7-12(4)9-13/h7-10,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLRFOWSCHTAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC(=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[(3,5-dimethylanilino)methylene]malonate

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